molecular formula C26H29N3O2S B2602862 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide CAS No. 958563-93-4

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

Cat. No.: B2602862
CAS No.: 958563-93-4
M. Wt: 447.6
InChI Key: VCNVFAZVWVUTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohexanecarboxamide core substituted with a 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-ylmethyl group and a 1,2,3,4-tetrahydronaphthalen-1-yl amine moiety. The cyclohexane ring likely adopts a chair conformation, as observed in structurally similar N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . Its synthesis likely involves multi-step coupling reactions, analogous to methods used for other cyclohexanecarboxamides (e.g., copper-catalyzed alkylation or amide bond formation) .

Properties

CAS No.

958563-93-4

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H29N3O2S/c30-24(27-22-11-5-7-18-6-1-2-8-20(18)22)19-14-12-17(13-15-19)16-29-25(31)21-9-3-4-10-23(21)28-26(29)32/h1-4,6,8-10,17,19,22H,5,7,11-16H2,(H,27,30)(H,28,32)

InChI Key

VCNVFAZVWVUTPC-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is a complex organic molecule with significant potential in pharmacology. Its structure combines a quinazolinone derivative with a cyclohexanecarboxamide moiety, suggesting a diverse range of biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H31N3O3S
  • Molecular Weight : 417.57 g/mol
  • Structural Features : The compound features a quinazolinone core and a cyclohexanecarboxamide structure that enhances its biological interactions.

The primary mechanism of action for this compound is its role as an antagonist of the calcitonin gene-related peptide (CGRP) receptor . This receptor is implicated in migraine pathophysiology; thus, the compound shows promise in migraine treatment by inhibiting CGRP-mediated pain transmission pathways.

Antimigraine Effects

The compound's efficacy as a CGRP receptor antagonist has been demonstrated through various binding affinity assays and functional assays. These studies indicate that it effectively blocks the receptor's activity, leading to a reduction in migraine symptoms.

Other Potential Activities

Research suggests that compounds with similar structural features may also exhibit:

  • Antiulcer Activity : The thioxo group present in the compound may enhance its interaction with biological macromolecules involved in ulcer pathogenesis.
  • Anticonvulsant Properties : Similar quinazolinone derivatives have shown anticonvulsant effects, indicating potential for broader neurological applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential:

Compound NameStructural FeaturesBiological Activity
4-OxoquinazolineQuinazoline core without thioxo groupAnticancer properties
Thiohydantoin derivativesThio-containing structureAntimicrobial activity
2-AcetylaminobenzamideAcetamido group with different coreAnalgesic effects

This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological activities not present in other similar compounds.

Study 1: CGRP Receptor Antagonism

In vitro studies have shown that the compound effectively inhibits CGRP receptor activity. The binding affinity was measured using radiolabeled CGRP and competitive binding assays, yielding IC50 values comparable to established migraine medications.

Study 2: Anticancer Potential

Research on quinazoline derivatives indicates potential anticancer activity. In vitro tests demonstrated that related compounds inhibited various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve inhibition of kinases associated with cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related cyclohexanecarboxamide derivatives:

Compound Name / ID Key Substituents Yield (%) Physical State Notable Features References
Target Compound 4-oxo-2-thioxo-quinazolinylmethyl + tetrahydronaphthalenyl N/A Solid (predicted) High lipophilicity; potential for intramolecular H-bonding Synthesis inferred from
N-(4-Methylpentan-2-yl)cyclohexanecarboxamide Secondary alkyl (4-methylpentan-2-yl) 81–83 White solid Synthesized via Cu-catalyzed alkylation; moderate yield
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) Thiourea-linked naphthalenyl N/A Crystalline solid Chair cyclohexane; intramolecular N-H···O H-bond forming pseudo-six-membered ring
N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide Pyridylsulfonamide + trifluoromethyl N/A N/A Therapeutic candidate for liver diseases; sulfonamide enhances stability
3f: 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide Cyanomethyl + 4-methoxyphenyl 97 Buff solid (m.p. 103°C) High yield; electron-rich aryl group
892271-81-7 (Quinazolinedione derivative) Chlorophenyl-ethyl + benzyl N/A N/A Quinazolinedione core; lacks thioxo group

Key Differences and Implications

Substituent Complexity: The target compound’s quinazolinone-thioxo group distinguishes it from simpler aryl or alkyl derivatives (e.g., 3f or H₂L₉). The thioxo group may enhance binding to sulfur-interacting enzymes (e.g., kinases or proteases) compared to oxo or thiourea analogs .

Synthetic Challenges :

  • While Cu-catalyzed alkylation achieves 81–83% yields for secondary alkyl derivatives , the target compound’s complex substituents may require sequential coupling steps, reducing overall yield.

Thiourea derivatives (e.g., H₂L₉) exhibit hydrogen-bond-driven conformational stability , a feature the target compound may share due to its thioxo group.

Physical Properties: The target compound’s predicted solid state contrasts with viscous oils in simpler cyanomethyl-aryl derivatives (e.g., 3c) , likely due to increased molecular rigidity from the quinazolinone and tetrahydronaphthalenyl groups.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction intermediates?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone-thione core via cyclization of anthranilic acid derivatives with thiourea under acidic conditions.
  • Step 2 : Alkylation of the quinazolinone nitrogen using a methylating agent (e.g., methyl iodide) to introduce the methyl linker.
  • Step 3 : Coupling the functionalized quinazolinone with a cyclohexanecarboxamide intermediate bearing the tetrahydronaphthalenyl group via amide bond formation. Ethanol or THF are common solvents, and catalysts like DCC (dicyclohexylcarbodiimide) may be used .
  • Key intermediates : Monitor using TLC and characterize via 1H^1H-NMR to confirm substitution patterns .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry, particularly the thioxo group (δ ~160-170 ppm for C=S in 13C^{13}C-NMR) and the tetrahydronaphthalene moiety (aromatic protons at δ 6.8-7.5 ppm) .
  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm1^{-1}) and thioxo (C=S stretch ~1200 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step, and what factors influence scalability?

  • Catalyst Screening : Test coupling agents like EDCI/HOBt vs. DCC/DMAP to enhance amide bond formation efficiency. For example, EDCI improved yields by 15% in analogous carboxamide syntheses .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. DMF may increase solubility but complicate purification.
  • Temperature Control : Heating to 80–100°C accelerates reactivity but may degrade heat-sensitive intermediates. Monitor via in-situ FTIR .
  • Scalability : Optimize stoichiometry (1.2–1.5 eq of active ester) and use continuous flow reactors to mitigate exothermic side reactions .

Q. What computational strategies can predict the compound’s reactivity or interactions with biological targets?

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • Molecular Dynamics (MD) Simulations : Simulate binding affinity to hypothetical targets (e.g., kinases) using docking software (AutoDock Vina) and validate with MM-GBSA free energy calculations .
  • Reaction Path Search : Apply ICReDD’s computational-experimental feedback loop to identify optimal reaction conditions and reduce trial-and-error experimentation .

Q. How should contradictory spectral data (e.g., unexpected 1H^1H-NMR shifts) be systematically resolved?

  • Validation Steps :

Re-examine sample purity via HPLC; impurities like diastereomers can split signals.

Compare experimental NMR with computed spectra (using tools like ACD/Labs or Gaussian).

Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .

  • Case Example : A downfield shift in the cyclohexane protons (δ 2.5–3.0 ppm) may indicate steric strain from the tetrahydronaphthalene group, requiring conformational analysis via NOESY .

Q. What methodologies are recommended for assessing stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the amide bond).
  • Light/Temperature Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to simulate storage conditions. Use Arrhenius plots to predict shelf life .
  • Oxidative Stress Tests : Treat with H2 _2O2_2 or radical initiators (AIBN) to evaluate susceptibility to oxidation at the thioxo group .

Data Analysis and Experimental Design

Q. How can AI-driven tools enhance the design of derivatives or reaction optimization?

  • Generative Models : Train VAEs (Variational Autoencoders) on PubChem data to propose structurally diverse derivatives with improved solubility or bioavailability.
  • Process Optimization : Integrate COMSOL Multiphysics with AI to simulate heat/mass transfer in reactors, reducing energy consumption by 20–30% .
  • Autonomous Labs : Implement robotic platforms (e.g., ChemOS) for high-throughput screening of reaction conditions (solvent, catalyst, temperature) .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Dose-Response Modeling : Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50_{50} and Hill coefficients.
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives; apply Tukey’s HSD to control Type I errors.
  • Machine Learning : Use random forests to identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.